Product packaging for Methyl 2-(6-chloropyrimidin-4-YL)acetate(Cat. No.:CAS No. 1097779-00-4)

Methyl 2-(6-chloropyrimidin-4-YL)acetate

Cat. No.: B1421353
CAS No.: 1097779-00-4
M. Wt: 186.59 g/mol
InChI Key: IXCXDDYSHDQQIB-UHFFFAOYSA-N
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Description

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by:

  • CAS Registry Number : 1097779-00-4
  • MDL Number : MFCD11520447
  • Synonym : 4-Pyrimidineacetic acid, 6-chloro-, methyl ester

Molecular Weight and Compositional Analysis

The molecular formula C₇H₇ClN₂O₂ corresponds to a molecular weight of 186.59–186.60 g/mol . Elemental composition includes:

  • Carbon: 45.06%
  • Hydrogen: 3.78%
  • Chlorine: 19.02%
  • Nitrogen: 15.02%
  • Oxygen: 17.12%

Spectroscopic Characterization

Key spectroscopic data includes:

  • NMR : ¹H NMR (DMSO-d₆) signals at δ 8.96 (s, 1H, pyrimidine-H), 7.72–7.39 (aromatic protons). Detailed spectra are available in supplier documentation.
  • Mass Spectrometry (MS) : Major fragments at m/z 187.02688 ([M+H]⁺) and 209.00882 ([M+Na]⁺).
  • IR : Expected ester C=O stretch near 1720 cm⁻¹ and pyrimidine ring vibrations (1600–1400 cm⁻¹).

Thermodynamic Properties

Property Value Source
Melting Point Not reported
Boiling Point 274.4 ± 25.0 °C (760 mmHg)
Density 1.3 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 0.6 mmHg (25°C)
Flash Point 119.7 ± 23.2 °C

Solubility Profile and Partition Coefficients

  • Solubility : Insoluble in water; soluble in ethanol, ether, and organic solvents.
  • LogP (Partition Coefficient) : 0.8455, indicating moderate hydrophobicity.
  • Polar Surface Area (PSA) : 52.08 Ų, reflecting hydrogen-bonding capacity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1421353 Methyl 2-(6-chloropyrimidin-4-YL)acetate CAS No. 1097779-00-4

Properties

IUPAC Name

methyl 2-(6-chloropyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXDDYSHDQQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676326
Record name Methyl (6-chloropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097779-00-4
Record name Methyl (6-chloropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-chloropyrimidin-4-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalyst Activation for Substitution Reactions

The synthesis of pyrimidine-based esters often relies on substitution reactions catalyzed by activated alkaline catalysts. Key steps include:

  • Calcination : Heating catalysts (e.g., K₂CO₃, Na₂CO₃) at 320–360°C to remove crystal water and form porous structures.
  • Grinding : Reducing particle size to 100–120 mesh to increase surface area.
  • Heating activation : Maintaining catalysts under vacuum (30 mmHg) at 80–95°C to enhance reactivity.

Example Catalyst Preparation

Catalyst Calcination Temp (°C) Grinding Size (mesh) Activation Conditions
K₂CO₃ 360 120 30 mmHg, 95°C, 3.5 h
Na₂CO₃ 320 100 30 mmHg, 80°C, 3.5 h

Substitution Reaction with 4,6-Dichloropyrimidine

In the synthesis of related compounds, 4,6-dichloropyrimidine reacts with hydroxyl-containing precursors (e.g., methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate) in dimethylformamide (DMF) at 50–70°C for 8 hours.

Typical Reaction Parameters

Parameter Value
Molar ratio (precursor:dichloropyrimidine) 1:1.6–3.2
Solvent DMF
Temperature 50–70°C
Reaction time 8 hours

Dealcoholization and Purification

Post-substitution, dealcoholization is performed using acidic catalysts (e.g., KHSO₄, NaHSO₄) under vacuum (15–25 mmHg) at 150–180°C. The crude product is purified via:

  • Dissolution in dichloromethane or ethyl acetate.
  • Filtration and water washing.
  • Distillation to remove solvents.

Dealcoholization Conditions

Catalyst Temperature (°C) Pressure (mmHg)
KHSO₄ 170 18
NaHSO₄ 160 20

Key Challenges and Optimizations

  • Moisture sensitivity : Catalysts must be anhydrous to prevent side reactions.
  • Catalyst efficiency : Activated catalysts improve conversion rates by 15–20% compared to untreated bases.
  • Yield enhancement : Post-reaction purification with activated charcoal (1:0.05–0.25 weight ratio) increases product purity.

Comparative Data for Related Compounds

While direct data for Methyl 2-(6-chloropyrimidin-4-yl)acetate is unavailable, the yield of the structurally similar acrylate ester reaches 82–89% under optimized conditions. Adjustments to precursor stoichiometry and catalyst type may be required for the target acetate derivative.

Scientific Research Applications

Chemistry

Methyl 2-(6-chloropyrimidin-4-YL)acetate serves as a building block for synthesizing heterocyclic compounds and complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is employed in studies related to enzyme inhibitors and receptor modulators . It has shown potential in modulating biological pathways relevant to disease processes.

Medicine

This compound acts as an intermediate in the synthesis of pharmaceuticals, particularly in developing antiviral and anticancer agents . Its structural features enable it to interact with biological targets effectively.

Agriculture

In the agricultural sector, this compound is utilized in producing agrochemicals such as pesticides and herbicides, contributing to crop protection strategies.

Recent studies have highlighted various biological activities of this compound:

  • Antimicrobial Efficacy : Exhibits significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Demonstrates potent inhibition of COX-2 activity (IC50 = 0.04 μmol), comparable to established anti-inflammatory drugs.
  • Cytotoxicity : Induces apoptosis in cancer cell lines at low concentrations, suggesting its role as a potential anticancer agent.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and Escherichia coli was reported.
Anti-inflammatory EffectsPotent COX-2 inhibition was observed, indicating its potential use in treating inflammation.
Cytotoxicity TestingInduced apoptosis at low concentrations in various cancer cell lines, supporting anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
Methyl 2-(6-chloropyrimidin-4-yl)acetate C₇H₇ClN₂O₂ ~186.59 Not explicitly listed Chloropyrimidine core, methyl ester Likely liquid at room temperature
Ethyl 2-(6-chloropyrimidin-4-yl)acetate C₈H₉ClN₂O₂ 200.62 1261542-34-0 Ethyl ester Colorless to tan liquid
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate C₁₃H₁₁ClN₂O₃ 278.69 1246636-79-2 Phenyloxy linker, methyl ester Density: 1.319 g/cm³; Boiling point: 395°C
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate C₁₄H₁₂Cl₂N₂O₂ 311.16 20045-78-7 4-Chlorophenyl, ethyl ester Higher lipophilicity due to aromatic group
Methyl 2-((6-chloropyrimidin-4-yl)amino)acetate C₇H₈ClN₃O₂ 201.61 1086386-57-3 Amino linker, methyl ester Solid; storage at 2–8°C

Key Differences and Implications

The phenyloxy-substituted methyl ester (C₁₃H₁₁ClN₂O₃) has a bulkier structure, leading to higher density (1.319 g/cm³) and boiling point (395°C) due to increased van der Waals interactions .

The 4-chlorophenyl group in C₁₄H₁₂Cl₂N₂O₂ adds steric hindrance and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .

Synthetic Utility: Ethyl esters are often preferred in scalable synthesis due to milder reaction conditions (e.g., used ethanol and triethylamine at 80°C ). Methyl esters with phenyloxy linkers (e.g., C₁₃H₁₁ClN₂O₃) are critical intermediates in kinase inhibitor development, as seen in patent applications ( ).

Notes

  • Contradictions : Molecular formulas for some analogs vary across sources (e.g., lists conflicting molecular weights ). Cross-referencing CAS numbers is critical for accuracy.

Biological Activity

Methyl 2-(6-chloropyrimidin-4-YL)acetate, a derivative of chlorinated pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group attached to a pyrimidine ring with a chlorine substituent at the 6-position. Its molecular formula is C_8H_8ClN_3O_2, with a molar mass of approximately 203.62 g/mol. The unique substitution pattern on the pyrimidine ring influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory potential. In vitro assays revealed that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression. Its structural similarity to other known inhibitors allows it to bind effectively to active sites on target enzymes, thereby modulating their activity .
  • Interaction with Biological Targets : Molecular docking studies have suggested that this compound interacts with specific receptors or enzymes, leading to altered biological responses. These interactions are crucial for its antimicrobial and anticancer activities .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Studies : In a comparative analysis, this compound showed potent inhibition of COX-2 activity (IC50 = 0.04 μmol), similar to established anti-inflammatory drugs .
  • Cytotoxicity Testing : Research involving various cancer cell lines indicated that the compound could induce apoptosis at low concentrations, suggesting its potential role as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Biological Activities
Methyl 2-(5-chloropyrimidin-4-YL)acetateChlorine at the 5-positionDifferent reactivity profiles
Methyl 2-(6-bromopyrimidin-4-YL)acetateBromine instead of chlorinePotentially different antimicrobial activity
This compoundChlorine at the 6-positionNotably strong anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-chloropyrimidin-4-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common method reacts pyrimidine derivatives (e.g., 6-chloropyrimidin-4-yl intermediates) with methyl bromoacetate under basic conditions. For example:

  • Route 1 : Reaction of 4,6-dichloropyrimidine with ethyl 4-aminophenyl acetate in ethanol using triethylamine as a base at 80°C, yielding the product after silica gel chromatography .
  • Route 2 : Use of potassium cyanide in dimethylsulfoxide (DMSO) with 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline, followed by reverse-phase column chromatography .
    Key reagents include alkyl halides, bases (e.g., K₂CO₃), and aprotic solvents like DMF.

Q. How is the stability of this compound assessed under laboratory conditions?

Stability studies involve monitoring degradation under varying temperatures, pH, and light exposure. Techniques include:

  • HPLC analysis to track purity over time .
  • LCMS to identify degradation products (e.g., hydrolysis of the ester group) .
  • Storage trials in inert atmospheres or desiccants to prevent moisture-induced decomposition .

Q. What purification techniques are commonly employed for this compound?

  • Column chromatography : Silica gel (hexane/ethyl acetate) or C18 reverse-phase (acetonitrile/water) for high-purity isolation .
  • Recrystallization : Using solvents like dichloromethane or ethyl acetate .
  • Distillation : For crude products with volatile impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Yield optimization requires systematic variation of parameters:

Parameter Example Conditions Yield Range Reference
Temperature 80°C vs. room temperature38% → 81.5%
Catalyst Use of Pd catalysts for cross-couplingNot reported
Solvent DMSO vs. ethanol38% vs. 81.5%
Statistical tools like Design of Experiments (DoE) can identify critical factors.

Q. What analytical methodologies are recommended for characterizing structural integrity?

  • X-ray crystallography : Resolve molecular geometry using SHELX software for data refinement .
  • NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.42 ppm for pyrimidine protons) .
  • LCMS/HPLC : Assess purity and detect byproducts (e.g., m/z 265 [M+H]⁺) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability .

Q. How can discrepancies in reported synthetic yields be systematically investigated?

Contradictions in yields (e.g., 38% vs. 81.5%) may arise from:

  • Impurity profiles : Byproducts from competing reactions (e.g., hydrolysis or dimerization).
  • Catalyst activity : Trace metal impurities or ligand effects in cross-coupling .
  • Workup protocols : Inefficient extraction or column chromatography .
    Mitigation strategies include replicating conditions with controlled variables and using high-purity reagents.

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Batch vs. flow chemistry : Flow systems reduce exothermic risks for large-scale reactions.
  • Process analytical technology (PAT) : Real-time monitoring of reaction progress via in-line HPLC .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for consistent output .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(6-chloropyrimidin-4-YL)acetate
Reactant of Route 2
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Methyl 2-(6-chloropyrimidin-4-YL)acetate

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